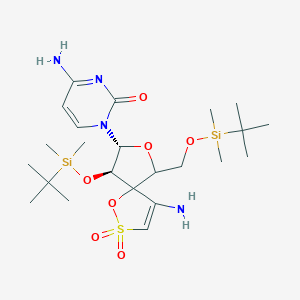

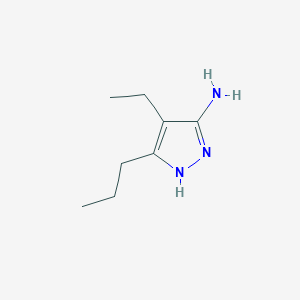

![molecular formula C9H10O2 B130743 双环[2.2.2]辛-2,5-二烯-2-羧酸 CAS No. 102589-30-0](/img/structure/B130743.png)

双环[2.2.2]辛-2,5-二烯-2-羧酸

描述

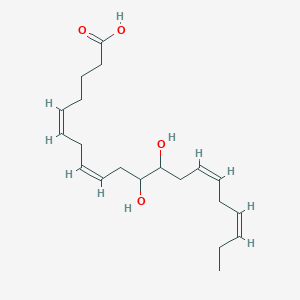

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is a chemical compound with a bicyclic structure that includes a carboxylic acid functional group. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of derivatives of bicyclo[2.2.2]octa-2,5-diene often involves Diels-Alder reactions, which are a type of cycloaddition reaction. For instance, the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives is achieved through the Diels-Alder reaction of optically active cyclohexadiene and dienophiles . Similarly, the synthesis of bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride is performed using a one-pot Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid has been determined using crystallographic methods. The crystal structure reveals that the carboxyl groups lie slightly out of the plane of the adjacent double bond, and the acidic hydrogen atoms participate in intra- and intermolecular hydrogen bonding, forming chains .

Chemical Reactions Analysis

Bicyclo[2.2.2]octa-2,5-diene derivatives are versatile in chemical reactions. They can react with aromatic compounds in the presence of palladium(II) acetate to afford ortho-disubstituted aromatics . The reactivity of the diene moiety is crucial, and only dienes with the bicyclo[2.2.2]octa-2,5-diene skeleton successfully give the desired ortho-disubstituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.2]octa-2,5-diene derivatives are influenced by their molecular structure. For example, the polyimides derived from bicyclo[2.2.2]oct-7-ene-tetracarboxylic dianhydrides are soluble in polar solvents and form colorless films, with thermal stability up to approximately 360°C . The crystal and molecular structure analysis of bicyclo[2.2.2]octadiene-2,5-dicarboxylic acid provides insights into the hydrogen bonding patterns that could affect the compound's solubility and reactivity .

科学研究应用

不对称催化:这些化合物已用于铑催化的不对称 1,4-加成反应中。例如,含有各种基团的 C2 对称双环[2.2.2]辛-2,5-二烯用于与芳基硼酸的反应,实现了高对映选择性和催化活性 (Otomaru 等人,2005)。

新型配体的合成:这些二烯已用于合成光学活性且 C2 对称的新型配体,如 7,8-双(苯氧基)双环[2.2.2]辛-2,5-二烯及其三羰基铁配合物,它们以对映体纯净的形式合成 (渡边等人,2003)。

邻位双取代反应:双环[2.2.2]辛-2,5-二烯衍生物已在乙酸钯(II) 存在下用于芳环的邻位双取代反应。这些反应经过优化,以达到足够的产率和区域选择性,特别是使用碘芳烃作为试剂 (Saito 等人,2002)。

手性二烯的合成:基于双环[2.2.2]辛-2,5-二烯的手性二烯已被合成用于不对称反应中。例如,用二茂铁基取代的手性二烯用于铑催化的不对称 1,4-加成反应中,显示出比类似二烯更高的对映选择性 (周等人,2015)。

构象和反应探索:已经对双环[3.2.1]辛-6-烯-8-亚甲基的构象和反应进行了研究,提供了对该类化合物重排产物(如双环[3.3.0]辛-1,3-二烯和双环[4.2.0]辛-1,7-二烯)的见解 (Brinker 等人,2012)。

双环萘酸的鉴定:在环境化学中,双环萘酸,如双环[2.2.2]辛烷酸,已使用综合多维气相色谱-质谱法在油砂工艺水中鉴定,有助于了解水污染和修复策略 (Wilde 等人,2015)。

属性

IUPAC Name |

bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKYIHFNQHBFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560123 | |

| Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |

CAS RN |

102589-30-0 | |

| Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

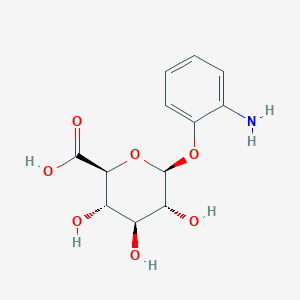

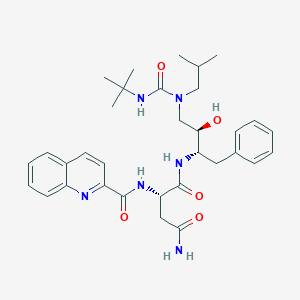

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)

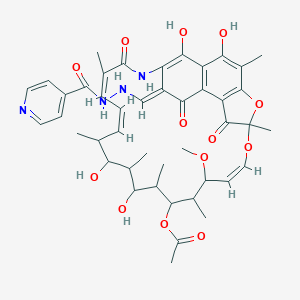

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

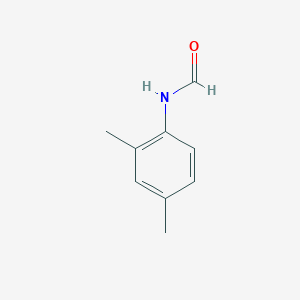

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)